molecular formula C28H17N3O B12304324 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B12304324
M. Wt: 411.5 g/mol
InChI Key: XVACVBZZMGRLKB-UHFFFAOYSA-N
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Description

4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene typically involves multi-step organic reactions. One common method involves the condensation of carbazole derivatives with phenyl-substituted diazatricyclic compounds under controlled conditions. The reaction often requires the use of catalysts such as sodium bisulfate and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes . The compound’s unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene stands out due to its specific combination of a carbazole moiety and a diazatricyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H17N3O

Molecular Weight

411.5 g/mol

IUPAC Name

4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C28H17N3O/c1-3-12-25-21(9-1)22-10-2-4-13-26(22)31(25)20-8-5-7-18(15-20)19-16-24-23-11-6-14-29-27(23)32-28(24)30-17-19/h1-17H

InChI Key

XVACVBZZMGRLKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC6=C(N=C5)OC7=C6C=CC=N7

Origin of Product

United States

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